Selective Cytotoxicity of Dalbinol vs. Rotenone in Normal Hepatic Cells
Dalbinol demonstrates superior selectivity for hepatocellular carcinoma (HCC) cells over normal hepatic cells compared to rotenone. In the normal hepatic cell line LO2, dalbinol exhibited significantly lower cytotoxicity than rotenone at equivalent concentrations, while maintaining comparable anti-proliferative activity against HepG2 and HepG2/ADM HCC cells [1].
| Evidence Dimension | Cytotoxicity on normal hepatic LO2 cells |
|---|---|
| Target Compound Data | Dalbinol: <20% inhibition at 5 μM; ~40% inhibition at 10 μM |
| Comparator Or Baseline | Rotenone: ~40% inhibition at 5 μM; >60% inhibition at 10 μM |
| Quantified Difference | Approximately 2-fold lower cytotoxicity at 5 μM; maintained 1.5-2x lower toxicity across 1-20 μM range |
| Conditions | LO2 normal hepatic cells; 72 h treatment; MTT assay; data from Figure 1C |
Why This Matters
Lower cytotoxicity in normal hepatic cells indicates a potentially wider therapeutic window, which is critical for selecting a lead compound for in vivo HCC studies.
- [1] Zhu X, et al. Oncotarget. 2017;8(29):47755-47766. Figure 1C: Cytotoxic effects of dalbinol and rotenone on normal hepatic cell line LO2. View Source
